1-Isopropyl-4-nitronaphthalene
Description
General Overview of Naphthalene (B1677914) Chemistry and Derivatization
Naphthalene is a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings. youtube.com Its chemical structure gives rise to a distinct reactivity compared to benzene. The chemistry of naphthalene is dominated by electrophilic aromatic substitution reactions, which it undergoes more readily than benzene. vedantu.com
The positions within the naphthalene ring system are not chemically equivalent. The C1, C4, C5, and C8 atoms are referred to as α-positions, while the C2, C3, C6, and C7 atoms are known as β-positions. In electrophilic substitution reactions, the incoming electrophile typically shows a preference for the α-position. This selectivity is attributed to the greater stability of the carbocation intermediate formed during the reaction, which allows one of the rings to remain fully aromatic. vedantu.com
Key methods for the derivatization of naphthalene include:
Electrophilic Aromatic Substitution: This is a fundamental class of reactions for introducing various functional groups.
Nitration: The reaction of naphthalene with a mixture of nitric acid and sulfuric acid primarily yields 1-nitronaphthalene (B515781). vedantu.comscitepress.org
Halogenation: Direct chlorination or bromination of naphthalene can be achieved, often without a catalyst, to produce 1-chloronaphthalene (B1664548) and 1-bromonaphthalene, respectively. vedantu.com
Alkylation: The introduction of alkyl groups can be accomplished through reactions with alkenes or alcohols, typically using an acid catalyst like sulfuric or phosphoric acid. vedantu.com
Advanced Synthetic Methods: Modern organic synthesis has broadened the scope of naphthalene derivatization, employing techniques such as metal-catalyzed cross-coupling reactions and various types of annulation (ring-forming) reactions to build complex substituted naphthalenes. researchgate.net
These derivatization strategies enable the targeted synthesis of a wide variety of naphthalene derivatives, each with specific properties tailored for diverse scientific and industrial applications. researchgate.net
Significance of Nitro-Substituted Naphthalenes in Fundamental Chemical Studies
Nitro-substituted naphthalenes are a significant class of compounds in both academic research and industrial applications. scitepress.orgjmaterenvironsci.com Their importance is multifaceted, spanning synthetic chemistry, mechanistic studies, and environmental science.
Synthetic Intermediates: Aromatic nitro compounds serve as vital precursors for a range of valuable chemicals. jmaterenvironsci.com A primary application is their use in the synthesis of naphthylamines through the hydrogenation of the nitro group. Naphthylamines are key building blocks in the manufacturing of dyes, pigments, pharmaceuticals, and rubber additives. nih.govwikipedia.org
Mechanistic and Theoretical Chemistry: The nitro group is strongly electron-withdrawing, a property that significantly alters the electron density and reactivity of the naphthalene ring system. This makes nitronaphthalenes excellent substrates for studying substituent effects on aromatic reactivity. researchgate.net They are frequently used as model compounds in investigations of nucleophilic aromatic substitution reactions. nih.gov
Environmental and Toxicological Relevance: Several nitronaphthalene derivatives are identified as environmental contaminants, notably present in diesel engine exhaust and other products of incomplete fossil fuel combustion. nih.govnih.gov Their occurrence in the environment has led to research on their toxicological profiles, metabolic pathways, and potential as human health hazards, with studies indicating that compounds like 1-nitronaphthalene can cause cellular damage in animal models. researchgate.net
The study of these compounds is crucial for advancing fundamental chemical knowledge and for addressing important questions related to environmental pollution and health.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-nitro-4-propan-2-ylnaphthalene |
InChI |
InChI=1S/C13H13NO2/c1-9(2)10-7-8-13(14(15)16)12-6-4-3-5-11(10)12/h3-9H,1-2H3 |
InChI Key |
QTYITFBSCZECGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Studies of 1 Isopropyl 4 Nitronaphthalene
Mechanistic Investigations of Electrophilic Aromatic Substitution
The synthesis of 1-isopropyl-4-nitronaphthalene is a classic example of electrophilic aromatic substitution (EAS), a cornerstone of organic chemistry. numberanalytics.com This process involves the introduction of a nitro (-NO2) group onto the naphthalene (B1677914) ring. numberanalytics.com The reaction is typically carried out using a nitrating mixture, most commonly a combination of nitric acid and sulfuric acid, which generates the potent electrophile, the nitronium ion (NO2+). numberanalytics.comnumberanalytics.com
Detailed Analysis of σ-Complex Formation and Transition States
In the case of naphthalene, electrophilic attack can occur at either the alpha (C1, C4, C5, C8) or beta (C2, C3, C6, C7) positions. youtube.com For the formation of this compound, the nitration occurs on a naphthalene ring already bearing an isopropyl group. The formation of the σ-complex is an exothermic process. researchgate.net
Computational studies, such as those employing Density Functional Theory (DFT), provide a deeper understanding of the reaction mechanism and regioselectivity. jmaterenvironsci.comresearchgate.net These studies analyze the energies of the transition states and the σ-complexes involved in the formation of different isomers. jmaterenvironsci.comresearchgate.net For instance, in the nitration of a related compound, 1-isopropyl-4,7-dimethylnaphthalene, DFT calculations have shown that the transition state leading to the formation of the nitro product at the C3 position is kinetically and thermodynamically favored over other possibilities. jmaterenvironsci.comresearchgate.net The analysis of the transition states reveals an asynchronous bond formation process. jmaterenvironsci.com
Table 1: Theoretical Data on Nitration Intermediates
| Species | Description | Relative Energy (kcal/mol) | Key Finding |
|---|---|---|---|
| σ-Complex (alpha-attack) | Intermediate formed by attack at the alpha position. | More stable | Leads to the major product due to better charge delocalization and preservation of a benzene-like ring in some resonance structures. youtube.com |
| σ-Complex (beta-attack) | Intermediate formed by attack at the beta position. | Less stable | Has fewer resonance structures that maintain an intact benzene (B151609) ring, leading to lower stability. youtube.com |
| Transition State (TS) | The energy maximum on the path from reactants to the σ-complex. | Lower for alpha-attack | A lower energy transition state indicates a faster reaction rate for attack at the alpha position. jmaterenvironsci.com |
This table is generated based on general principles of naphthalene nitration and supported by computational studies on related structures.
Influence of Substituents on Reaction Rate and Regioselectivity
The presence of substituents on the aromatic ring significantly influences both the rate of reaction and the orientation of electrophilic substitution. masterorganicchemistry.comlibretexts.org Substituents are broadly classified as either activating or deactivating groups. masterorganicchemistry.com Activating groups increase the rate of reaction compared to unsubstituted benzene, while deactivating groups decrease the rate. masterorganicchemistry.com
The isopropyl group is an alkyl group, which is known to be an activating group and an ortho-, para-director. libretexts.org It donates electron density to the ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.org
The nitro group, on the other hand, is a strong deactivating group due to its powerful electron-withdrawing inductive and resonance effects. vaia.com It pulls electron density away from the aromatic ring, making it less reactive towards further electrophilic attack. vaia.com The nitro group is a meta-director. vaia.com
In this compound, the directing effects of both the isopropyl and nitro groups must be considered for any subsequent electrophilic substitution reactions. The activating isopropyl group directs incoming electrophiles to the ortho and para positions relative to it, while the deactivating nitro group directs to the meta positions. The positions ortho to the isopropyl group are C2 and C8a (the carbon in the adjacent ring), and the para position is C4, which is already substituted. The positions meta to the nitro group are C2 and C5. Therefore, any further electrophilic attack would likely be directed to the C2 position, influenced by both groups, or to the other activated positions of the ring containing the isopropyl group.
Reduction Chemistry of the Nitro Group to Amino and Other Functionalities
The nitro group of this compound can be reduced to a variety of other functional groups, most notably the amino group (-NH2). This transformation is of great synthetic importance as aromatic amines are valuable intermediates in the production of dyes, pharmaceuticals, and other specialty chemicals. jmaterenvironsci.comjsynthchem.com The reduction can proceed through different pathways, yielding various products depending on the reagents and reaction conditions. unimi.it
Catalytic Hydrogenation Mechanisms (e.g., Palladium, Nickel Catalysts)
Catalytic hydrogenation is a widely used and often preferred method for the reduction of nitroarenes due to its efficiency and the clean nature of the reaction. wikipedia.orgacs.org This process involves the use of molecular hydrogen (H2) in the presence of a metal catalyst. chemistrytalk.org
The mechanism of catalytic hydrogenation occurs on the surface of the metal catalyst. chemistrytalk.orglibretexts.org The catalyst, typically a finely divided metal such as palladium (often supported on carbon, Pd/C), platinum (as PtO2, Adams' catalyst), or nickel (as Raney nickel), adsorbs both the hydrogen gas and the nitro compound onto its surface. chemistrytalk.orglibretexts.org The catalyst weakens the H-H bond, and hydrogen atoms are transferred sequentially to the nitro group. chemistrytalk.org
The reduction is believed to proceed through intermediate species such as nitroso (-NO) and hydroxylamino (-NHOH) compounds. unimi.it
Table 2: Catalysts for Hydrogenation of Nitroarenes
| Catalyst | Typical Conditions | Selectivity | Notes |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | H2 gas, often at atmospheric or slightly elevated pressure, in a solvent like ethanol (B145695). rsc.org | Generally high for the reduction of the nitro group to an amine. rsc.org | A very common and versatile catalyst. acs.org Can sometimes be too reactive, leading to the reduction of other functional groups. |
| Raney Nickel | H2 gas, often requires higher pressures and temperatures than Pd/C. acs.org | Good for reducing nitro groups, but can also reduce other functional groups like ketones and aldehydes. chemistrytalk.org | A highly porous and active form of nickel. chemistrytalk.org |
| Platinum(IV) Oxide (PtO2) | H2 gas, typically in a solvent like ethanol or acetic acid. libretexts.org | A very active catalyst, can reduce a wide variety of functional groups. | The platinum oxide is reduced in situ by hydrogen to form the active platinum metal catalyst. libretexts.org |
| PtNi/C Bimetallic Nanocatalyst | 3.0 MPa H2, 30 °C, 40 min | High activity and 100% selectivity to 1-naphthylamine (B1663977) from 1-nitronaphthalene (B515781). researchgate.net | Bimetallic catalysts can exhibit enhanced catalytic performance compared to monometallic ones. researchgate.net |
Metal-Mediated Reduction Pathways (e.g., Béchamp Reduction)
The Béchamp reduction is a classic method for converting aromatic nitro compounds to their corresponding amines using iron metal in the presence of an acid, such as hydrochloric acid. wikipedia.org This method was historically significant for the industrial production of aniline (B41778) and naphthylamine. wikipedia.orgepa.gov
The Béchamp reduction is broadly applicable to aromatic nitro compounds. wikipedia.org The reaction is typically carried out in a weakly acidic to weakly alkaline medium (pH 4-10) at temperatures ranging from 70°C to 130°C. google.com While it has been largely superseded by catalytic hydrogenation in many applications, it remains a viable method, particularly in processes where the co-produced iron oxide pigments are also of value (the Laux process). wikipedia.org
Other metals, such as tin (Sn) and zinc (Zn), can also be used to reduce nitroarenes in acidic media. mdpi.com
Selective Reduction to Nitroso and Hydroxylamino Intermediates
Under carefully controlled conditions, the reduction of the nitro group can be stopped at intermediate stages to yield nitroso (-NO) or hydroxylamino (-NHOH) compounds. unimi.it These intermediates are themselves valuable synthetic precursors.
The formation of hydroxylamines can be achieved through catalytic hydrogenation using specific catalysts and conditions. For example, supported platinum catalysts in the presence of additives like dimethyl sulfoxide (B87167) (DMSO) have been used for the selective hydrogenation of nitroaromatics to N-aryl hydroxylamines. rsc.org
Electrochemical methods can also be employed for the selective reduction of nitronaphthalenes. The reduction pathway often involves the initial formation of a radical anion, which is then protonated and further reduced. By controlling the electrode potential and the pH of the medium, it is possible to favor the formation of either the hydroxylamine (B1172632) or the fully reduced amine. The general electrochemical reduction pathway for a nitro group proceeds through nitroso and hydroxylamino intermediates. researchgate.net
Metal-mediated reductions can also be tailored to yield hydroxylamines. For instance, the reduction of aliphatic nitro compounds with iron sometimes stops at the hydroxylamine stage. wikipedia.org The choice of the reducing metal and the reaction conditions, such as solvent and temperature, are critical for controlling the outcome of the reduction. mdpi.com
Photophysical and Photochemical Behavior of this compound
The introduction of a nitro group (—NO₂) onto an aromatic system like naphthalene dramatically influences its photophysical and photochemical properties. These alterations are primarily due to the nitro group's strong electron-withdrawing nature and the presence of low-lying nπ* electronic states.
Ultrafast Intersystem Crossing (ISC) Mechanisms in Nitronaphthalene Derivatives
A defining characteristic of nitronaphthalene derivatives, including this compound, is their remarkably efficient and rapid intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to the triplet manifold (Tₙ). researchgate.netresearchgate.netnih.gov This process is so fast that it often occurs on a femtosecond to picosecond timescale, rendering most nitronaphthalenes weakly fluorescent or entirely non-fluorescent. researchgate.netrsc.org
The mechanism behind this ultrafast ISC is rooted in El-Sayed's rules, which predict high spin-orbit coupling (SOC) between excited states of different orbital types (e.g., ¹(π,π) and ³(n,π)). researchgate.net Upon photoexcitation, the S₁(π,π) state is populated. nih.gov In close energetic proximity, there exists a receiver triplet state (Tₙ) with significant n,π character, localized on the nitro group. researchgate.netnih.gov The small energy gap and the differing orbital nature of these states create a "channel" for a highly efficient S₁ → Tₙ transition. researchgate.netresearchgate.netnih.gov Studies on 1-nitronaphthalene have shown this multiplicity change to occur in 100 femtoseconds or less, making it one of the fastest known ISC processes in organic molecules. researchgate.netnih.gov
Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have been instrumental in identifying the upper triplet states that act as receivers in this efficient photophysical pathway. researchgate.netnih.gov The dynamics represent an extreme manifestation of El-Sayed's rules, where the partial n,π* character in the receiver triplet states, which are nearly isoenergetic with S₁, facilitates a spin state change within a sub-picosecond timescale. researchgate.netnih.gov
Excited-State Dynamics and Nonradiative Deactivation Pathways
Following the initial ultrafast intersystem crossing, the excited molecule undergoes further relaxation. The highly energetic receiver triplet state (Tₙ) rapidly relaxes to the lowest triplet state, T₁(π,π*), through internal conversion within the triplet manifold, a process that typically occurs within a few picoseconds. nih.gov
The subsequent deactivation of the T₁ state is influenced by the surrounding environment. Vibrational cooling within the T₁ state is solvent-dependent, with lifetimes ranging from 6 to 12 picoseconds. nih.gov In protic solvents like primary alcohols, solvation dynamics can compete with this vibrational cooling process. nih.gov Ultimately, the relaxed T₁ state returns to the ground state (S₀) via intersystem crossing, a much slower process that occurs on the microsecond timescale in the absence of quenchers. nih.gov
Besides the primary ISC pathway, a secondary, minor nonradiative decay channel has been proposed. nih.gov This pathway involves conformational relaxation from the S₁ state, primarily through the rotation of the nitro group, leading to a dissociative singlet state with significant charge-transfer character and very low oscillator strength. nih.gov This alternative pathway is believed to be responsible for the observed photochemistry and photodegradation of some nitronaphthalene derivatives. nih.gov
A proposed kinetic model for the deactivation of 1-nitronaphthalene is summarized below:
| Step | Process | Timescale | Description |
| 1 | Photoexcitation | Femtoseconds | Population of the Franck-Condon S₁(π,π) state. nih.gov |
| 2a | Primary Pathway: Ultrafast Intersystem Crossing | < 200 fs | The S₁ state decays to a receiver Tₙ state with n,π character. nih.gov |
| 2b | Secondary Pathway: Conformational Relaxation | Sub-200 fs | Rotation of the NO₂ group populates a dissociative singlet state. nih.gov |
| 3 | Internal Conversion (Triplet Manifold) | 2-4 ps | The Tₙ state internally converts to the vibrationally excited T₁(π,π) state. nih.gov |
| 4 | Vibrational Cooling & Solvation | 6-12 ps | The T₁(π,π) state undergoes vibrational cooling, with solvent effects being significant. nih.gov |
| 5 | Intersystem Crossing to Ground State | Microseconds | The relaxed T₁ state returns to the S₀ ground state. nih.gov |
Torsional Effects of the Nitro Group on Electronic State Transitions
Studies on nitronaphthalene derivatives have shown that a distribution of nitroaromatic torsion angles exists at room temperature. nih.gov This conformational flexibility allows the molecule to access different regions of the excited-state potential energy surface upon excitation. walshmedicalmedia.com Computational studies on 2-nitronaphthalene (B181648) have highlighted the importance of this torsional motion, noting that it can quench the charge-transfer character of certain absorption bands. nih.govacs.org
The photodegradation rates of nitronaphthalene derivatives have been correlated with the calculated ground-state torsion angle of the nitro group. walshmedicalmedia.com An increase in the torsion angle has been linked to an increase in the photodegradation rate. walshmedicalmedia.com This is thought to be because the twisting of the nitro group in the S₁ state can promote highly effective transitions to n,π* triplet states. rsc.org For instance, ground-state optimization of 1-nitropyrene (B107360) shows a nitro group torsion angle of 32.8°, while in the excited singlet state, it planarizes to 0.07° within approximately 100 femtoseconds. walshmedicalmedia.com This dynamic change in geometry is a key component of the excited-state relaxation process.
Other Transformation Reactions
Beyond its photochemical reactions, the chemical structure of this compound, with its electron-deficient naphthalene ring, makes it susceptible to other types of chemical transformations.
Epoxidation of Naphthalene Ring Systems Bearing a Nitro Group
The epoxidation of aromatic systems is a method to break their aromaticity and introduce functionality. nih.gov While the direct epoxidation of the electron-deficient ring of a nitronaphthalene is challenging, biocatalytic methods have shown promise. Heme-thiolate enzymes can catalyze aromatic hydroxylation reactions that proceed through an epoxide intermediate. nih.gov This approach can create valuable chiral trans-disubstituted cyclohexadiene synthons from naphthalene. nih.gov
Generally, epoxides are formed from alkenes using peroxycarboxylic acids like m-CPBA. libretexts.org Another route involves the formation of a halohydrin from an alkene, followed by an intramolecular Williamson ether synthesis using a base to form the epoxide. libretexts.org While these methods are standard for alkenes, their direct application to the nitro-substituted ring of this compound is not straightforward due to the ring's aromaticity and deactivation by the nitro group.
Nucleophilic Substitution Reactions on the Naphthalene Ring
The strong electron-withdrawing effect of the nitro group deactivates the naphthalene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). organic-chemistry.org This makes the positions ortho and para to the nitro group susceptible to attack by nucleophiles.
A specific type of SNAr reaction applicable to nitroarenes is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. organic-chemistry.org This method allows for the direct replacement of hydrogen atoms at positions activated by the nitro group. For example, 1-nitronaphthalene can undergo para-formylation using tris(benzotriazol-1-yl)methane as a VNS reagent, yielding the corresponding p-nitroarylaldehyde in good yield. organic-chemistry.org The reaction shows high regioselectivity, favoring substitution at the para position due to the steric bulk of the attacking anion. organic-chemistry.org
The presence of other substituents on the ring, such as the isopropyl group in this compound, will further influence the regioselectivity of nucleophilic attack. The nitro group at the 4-position would strongly activate the 1-position (and the 5- and 7-positions to a lesser extent) for nucleophilic attack. However, the existing isopropyl group at the 1-position would direct incoming nucleophiles to other activated sites.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-isopropyl-4-nitronaphthalene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for unambiguous assignment of all proton and carbon signals.
Comprehensive ¹H and ¹³C NMR Assignment for Structural Elucidation
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic region would be expected to show a complex pattern of signals for the six naphthalene (B1677914) protons. The presence of the electron-withdrawing nitro group at C-4 and the electron-donating isopropyl group at C-1 would significantly influence the chemical shifts. The proton at C-2 and C-3 would likely appear as doublets, while the protons on the second ring (C-5, C-6, C-7, and C-8) would also show characteristic splitting patterns. The isopropyl group would present as a septet for the single methine proton and a doublet for the six equivalent methyl protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. For this compound, with its C1 symmetry, all 13 carbon atoms are expected to be chemically non-equivalent and thus produce 13 distinct signals. The carbon atoms directly attached to the nitro group (C-4) and the isopropyl group (C-1) would have their chemical shifts significantly affected. The quaternary carbons (C-1, C-4, C-4a, and C-8a) would be identifiable by their lack of signal in a DEPT-135 experiment. The chemical shifts of the aromatic carbons would provide insight into the electronic environment of the naphthalene ring system.
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on general principles and data from related compounds.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| C-1 | - | ~145-150 |
| C-2 | Doublet | ~120-125 |
| C-3 | Doublet | ~125-130 |
| C-4 | - | ~140-145 |
| C-4a | - | ~130-135 |
| C-5 | Multiplet | ~125-130 |
| C-6 | Multiplet | ~125-130 |
| C-7 | Multiplet | ~125-130 |
| C-8 | Multiplet | ~120-125 |
| C-8a | - | ~130-135 |
| CH (isopropyl) | Septet | ~30-35 |
| CH₃ (isopropyl) | Doublet | ~20-25 |
Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR experiments are indispensable for assembling the molecular structure by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY would show correlations between adjacent aromatic protons, for instance between H-2 and H-3, and between the protons on the second aromatic ring. It would also clearly show the coupling between the isopropyl methine proton and the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. google.com This would allow for the unambiguous assignment of the protonated carbons in the naphthalene ring and the isopropyl group. Each cross-peak in the HSQC spectrum would link a specific proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. google.com This technique would be instrumental in piecing together the entire structure. For example, correlations would be expected from the isopropyl methine proton to C-1, C-2, and the isopropyl methyl carbons. The aromatic protons would show correlations to neighboring and more distant carbons, confirming the substitution pattern of the nitro and isopropyl groups on the naphthalene core.
Mass Spectrometry Techniques
Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. The molecular formula of this compound is C₁₃H₁₃NO₂. spectrabase.com HRMS can measure the mass to several decimal places, allowing for the confirmation of this elemental composition and distinguishing it from other potential compounds with the same nominal mass.
| Technique | Information Obtained | Expected Value for C₁₃H₁₃NO₂ |
| HRMS (e.g., ESI-TOF) | Accurate Mass of [M+H]⁺ | 216.10191 |
| HRMS (e.g., ESI-TOF) | Accurate Mass of [M+Na]⁺ | 238.08386 |
Fragmentation Pathways and Mechanistic Interpretation from Electron Ionization (EI) Spectra
In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to ionization and subsequent fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak (M⁺˙) and various fragment ions.
For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (215 g/mol ). spectrabase.com Key fragmentation pathways would likely include:
Loss of a methyl group: A prominent fragment would likely arise from the loss of a methyl radical (•CH₃) from the isopropyl group, leading to a stable benzylic-type cation at [M-15]⁺.
Loss of the nitro group: Fragmentation involving the nitro group can occur in several ways, including the loss of •NO₂ (46 Da) or •NO (30 Da).
Rearrangements: Nitroaromatic compounds are known to undergo complex rearrangements upon ionization.
A representative table of potential major fragments in the EI mass spectrum is provided below.
| m/z | Proposed Fragment | Proposed Loss |
| 215 | [C₁₃H₁₃NO₂]⁺˙ | Molecular Ion |
| 200 | [C₁₂H₁₀NO₂]⁺ | •CH₃ |
| 169 | [C₁₃H₁₃]⁺ | •NO₂ |
| 185 | [C₁₃H₁₃O]⁺ | •NO |
| 128 | [C₁₀H₈]⁺˙ | C₃H₅NO₂ |
Metastable Ion and Collision-Induced Dissociation (CID) Studies
To further probe the fragmentation mechanisms, tandem mass spectrometry (MS/MS) techniques such as Collision-Induced Dissociation (CID) would be employed. In a CID experiment, a specific ion (e.g., the molecular ion or a major fragment ion) is selected, accelerated, and collided with an inert gas. This induces further fragmentation, providing a "family tree" of the ions and confirming fragmentation pathways.
Metastable ion studies, which observe the decomposition of ions in the flight tube of the mass spectrometer, can also provide valuable information about the kinetics and energetics of the fragmentation processes. These advanced techniques would allow for a detailed and confident interpretation of the mass spectrum, solidifying the structural assignment of this compound.
X-ray Diffraction Analysis
X-ray diffraction techniques are paramount in determining the three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives, these methods offer critical insights into the solid-state conformation and intermolecular forces that govern its crystal packing.
Single Crystal X-ray Diffraction (SXRD) for Solid-State Structure Determination
Table 1: Representative Dihedral Angles in a this compound Analogue
| Groups | Dihedral Angle (°) |
|---|---|
| Naphthalene plane and Nitro group | 79.35 (16) - 83.13 (19) |
| Naphthalene plane and Isopropyl group | 71.72 (16) |
Data sourced from analogous nitronaphthalene derivatives. iucr.orgresearchgate.net
Powder X-ray Diffraction (PXRD) for Crystalline Form Characterization
Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze the phase composition and crystallinity of materials. bibliotekanauki.plrigaku.com A PXRD pattern is unique to a specific crystalline compound, acting as a "fingerprint" for identification. bibliotekanauki.pl While a specific PXRD pattern for this compound has not been published, studies on co-crystals of 1-nitronaphthalene (B515781) with other energetic materials have utilized PXRD to confirm the formation of new crystalline phases. bibliotekanauki.pl For these co-crystals, the PXRD data, in conjunction with computational methods, helps to understand the packing and structural integrity of the new materials. bibliotekanauki.pl This underscores the utility of PXRD in characterizing the crystalline forms of nitronaphthalene derivatives.
Elucidation of Intermolecular Interactions (e.g., π–π Stacking, Hydrogen Bonding Networks)
The crystal structures of nitronaphthalene derivatives are stabilized by a variety of intermolecular interactions. In the crystal lattice of analogues of this compound, molecules are often linked through a combination of weak forces. C—H···O hydrogen bonds are frequently observed, where a hydrogen atom from a C-H bond interacts with an oxygen atom of a nitro group on an adjacent molecule. iucr.orgresearchgate.net For example, in 1-(2-isopropyl-4,7-dimethyl-3-nitronaphthalen-1-yl)ethanone, an intramolecular C—H···O hydrogen bond is present, forming an S(7) ring motif. iucr.org
Electronic and Vibrational Spectroscopy
Spectroscopic techniques that probe the electronic and vibrational energy levels of a molecule are essential for its comprehensive characterization.
UV-Visible Absorption Spectroscopy for Electronic Transitions and Solvent Effects
The electronic absorption spectrum of nitronaphthalenes is characterized by transitions within the aromatic system, which are influenced by the nitro and isopropyl substituents. The UV-Visible spectrum of the parent compound, 1-nitronaphthalene, shows absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.netaip.org The intense bands are typically assigned to π → π* transitions of the naphthalene ring, while the weaker, longer-wavelength absorption is attributed to the n → π* transition of the nitro group.
The polarity of the solvent can significantly affect the position of these absorption bands (solvatochromism). researchgate.netrsc.org For 1-nitronaphthalene, an increase in solvent polarity generally leads to a bathochromic (red) shift in the absorption maxima, indicating a change in the relative energies of the ground and excited states. researchgate.net This effect is attributed to the different stabilization of the ground and excited states by the solvent molecules.
Table 2: UV-Visible Absorption Maxima (λmax) of 1-Nitronaphthalene in Different Solvents
| Solvent | λmax (nm) |
|---|---|
| Hexane | ~300 |
Data is for the analogue 1-nitronaphthalene and is illustrative of typical solvent effects. researchgate.net
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a definitive tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. scitepress.org The FT-IR spectrum of 1-nitronaphthalene and its derivatives provides clear signatures for its key structural components. scitepress.orgnist.gov
The most characteristic bands in the spectrum of a nitronaphthalene derivative are the asymmetric and symmetric stretching vibrations of the nitro group (–NO₂), which typically appear in the regions of 1510-1530 cm⁻¹ and 1340-1360 cm⁻¹, respectively. scitepress.org The presence of the isopropyl group can be identified by C-H stretching and bending vibrations. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring appear in the 1400-1600 cm⁻¹ region. scitepress.org
Table 3: Characteristic FT-IR Absorption Bands for 1-Nitronaphthalene Analogues
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~1520 | Asymmetric Stretch | Nitro (–NO₂) |
| ~1350 | Symmetric Stretch | Nitro (–NO₂) |
| >3000 | Stretch | Aromatic C-H |
| ~2960 | Asymmetric Stretch | Alkyl C-H (Isopropyl) |
| ~2870 | Symmetric Stretch | Alkyl C-H (Isopropyl) |
Data compiled from spectra of 1-nitronaphthalene. scitepress.orgnist.gov
Chromatographic Separation and Purity Assessment
Chromatographic techniques are central to the qualitative and quantitative analysis of this compound. The choice between liquid and gas chromatography typically depends on the volatility and thermal stability of the analyte and the specific analytical goal, such as purity assessment or the analysis of volatile reaction products.
HPLC is a cornerstone for the purity assessment of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method is critical for separating it from structurally similar impurities, including isomers that may be formed during its synthesis.
Research Findings:
While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for the closely related compound, 1-nitronaphthalene, and other nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) provide a strong foundation for method development. nih.govsielc.comnih.govtext2fa.ir A reversed-phase HPLC (RP-HPLC) approach is generally favored for such compounds.
A validated RP-HPLC method for 1-fluoronaphthalene (B124137) and its process-related impurities, which include 1-nitronaphthalene, utilizes a C18 column. text2fa.irresearchgate.netoup.comoup.com The separation is achieved using a gradient elution with a mobile phase consisting of a phosphate (B84403) buffer, methanol, and acetonitrile (B52724). text2fa.iroup.com Detection is commonly performed using a photodiode array (PDA) detector, which allows for the monitoring of analytes at multiple wavelengths, aiding in peak identification and purity assessment. text2fa.irresearchgate.netoup.comoup.com
For the separation of 1-nitronaphthalene, a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility, has been shown to be effective. sielc.com The separation of diisopropylnaphthalene isomers, which present similar challenges to those of isopropyl-nitronaphthalene isomers, has been accomplished using both normal and reversed-phase HPLC. nih.gov
Based on these findings, a hypothetical, yet scientifically grounded, HPLC method for the purity assessment of this compound can be proposed.
Interactive Data Table: Proposed HPLC Method Parameters for Purity Assessment of this compound
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and selectivity for nonpolar aromatic compounds. text2fa.iroup.com |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH 2.5) | Buffering the mobile phase can improve peak shape and reproducibility. text2fa.iroup.com |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 80:20 v/v) | Organic modifiers to elute the nonpolar analyte from the reversed-phase column. text2fa.iroup.com |
| Gradient Elution | Gradient from 40% B to 90% B over 20 min | To ensure the elution of all potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns of this dimension. text2fa.iroup.com |
| Column Temperature | 25 °C | To ensure reproducible retention times. |
| Detection | PDA Detector at 230 nm | Allows for sensitive detection and spectral confirmation of the analyte and impurities. text2fa.iroup.comoup.com |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
This proposed method would serve as a starting point for optimization to achieve baseline separation of this compound from its potential impurities, such as other isopropyl-nitronaphthalene isomers and starting materials.
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile organic compounds. epa.gov In the context of this compound, GC is well-suited for identifying and quantifying volatile byproducts or unreacted starting materials from its synthesis.
Research Findings:
The analysis of nitroaromatic compounds by GC is well-established. For instance, the quantitative analysis of nitrotoluene isomers has been successfully performed using both Flame Ionization Detection (FID) and Mass Spectrometry (MS). icm.edu.plresearchgate.net GC-MS has also been employed for the analysis of 1-nitronaphthalene and 2-nitronaphthalene (B181648), utilizing a capillary column such as a Thermo Scientific Trace GOLD TG5-SilMS. scitepress.org The analysis of nitrated derivatives of polycyclic aromatic hydrocarbons in diesel exhaust has also been conducted using GC/MS. physchemres.org
The isopropylation of naphthalene has been studied using GC to analyze the resulting mono- and dialkylated naphthalene products, which were identified by GC-MS. researchgate.net This demonstrates the utility of GC in separating and identifying structurally similar isomers.
For the analysis of volatile products associated with this compound, a standard GC-MS method can be outlined.
Interactive Data Table: Proposed GC-MS Method Parameters for Volatile Product Analysis
| Parameter | Recommended Condition | Rationale |
| Column | Capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% Phenyl Polysiloxane) | A versatile column suitable for the separation of a wide range of semi-volatile organic compounds. scitepress.org |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas compatible with mass spectrometry. scitepress.org |
| Inlet Temperature | 280 °C | To ensure the rapid volatilization of the analytes. scitepress.org |
| Oven Program | Initial temp 40°C, hold 2 min, ramp 10°C/min to 280°C, hold 5 min | A temperature program to separate compounds with a range of boiling points. scitepress.org |
| Injection Mode | Split (e.g., 5:1) | To prevent column overloading with concentrated samples. scitepress.org |
| Detector | Mass Spectrometer | Provides both quantitative data and structural information for confident peak identification. |
| MS Parameters | Electron Ionization (EI) at 70 eV, scan range 50-500 m/z | Standard conditions for the generation of reproducible mass spectra. |
This GC-MS method would be effective in identifying volatile impurities such as residual solvents, unreacted naphthalene, or other nitrated byproducts.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.net
DFT calculations are employed to determine the electronic structure of 1-isopropyl-4-nitronaphthalene. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. samipubco.com For substituted naphthalenes, the distribution of HOMO and LUMO orbitals is typically delocalized across the naphthalene (B1677914) ring. researchgate.net The presence of electron-donating groups, like the isopropyl group, and electron-withdrawing groups, like the nitro group, significantly influences the energies and distributions of these frontier orbitals. utq.edu.iq
Table 1: Calculated Electronic Properties of Substituted Naphthalenes
| Property | Naphthalene | 1-Nitronaphthalene (B515781) | This compound (Estimated) |
| HOMO Energy (eV) | -6.13 | Lower than Naphthalene | Intermediate |
| LUMO Energy (eV) | -1.38 | Lower than Naphthalene | Lower than Naphthalene |
| HOMO-LUMO Gap (eV) | 4.75 | Smaller than Naphthalene | Smaller than Naphthalene |
Note: The values for this compound are estimated based on general trends observed for substituted naphthalenes. Precise values would require specific DFT calculations for this compound.
The nitration of isopropylnaphthalene leads to different isomers, and understanding the regioselectivity of this reaction is a key application of computational chemistry. Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a general overview of a molecule's reactivity. However, to predict the specific site of electrophilic attack (nitration), local reactivity descriptors such as Fukui functions and Parr functions are more informative. researchgate.net
These functions identify the most reactive sites within a molecule. For an electrophilic attack, the sites with the highest values of the Fukui function (f-) or the Parr function are predicted to be the most susceptible. In the case of the nitration of 1-isopropylnaphthalene (B1199988), these calculations can explain the observed preference for the formation of this compound over other isomers. researchgate.net Theoretical studies on similar systems, such as the nitration of 3-isopropyl-1,6-dimethyl-naphthalene, have demonstrated that the analysis of Parr functions accurately predicts the regioselectivity in agreement with experimental results. researchgate.netresearchgate.net
Understanding the mechanism of nitration involves identifying the transition states and intermediates along the reaction pathway. DFT calculations can be used to model the structures of these transient species and to calculate the reaction energy profile. The nitration of aromatic compounds typically proceeds through a two-step mechanism involving the formation of a Wheland intermediate (σ-complex). researchgate.netnih.gov
By calculating the energies of the reactants, transition states, intermediates, and products, a detailed energy profile can be constructed. This profile reveals the activation energies for the formation of different isomers, providing a quantitative basis for the observed regioselectivity. For instance, the lower activation energy for the formation of the σ-complex leading to this compound would explain its prevalence as the major product. researchgate.net
The isopropyl and nitro groups in this compound are not static; they can rotate around their single bonds connected to the naphthalene ring. Conformational analysis using DFT can determine the most stable arrangement (conformation) of these substituents and the energy barriers for their rotation.
The rotation of the isopropyl group will have specific energy minima and maxima corresponding to staggered and eclipsed conformations relative to the naphthalene ring. Similarly, the nitro group's orientation relative to the aromatic plane is crucial. In many nitronaphthalene derivatives, the nitro group is twisted out of the plane of the naphthalene ring to minimize steric hindrance. acs.org Calculating the potential energy surface for the rotation of these groups provides valuable information about the molecule's flexibility and the population of different conformers at a given temperature.
Table 2: Estimated Rotational Barriers for Substituents on Aromatic Rings
| Substituent | Rotational Barrier (kcal/mol) |
| Isopropyl group | 2-4 |
| Nitro group | 3-6 |
Note: These are general ranges and the specific barriers for this compound would depend on the steric and electronic interactions within the molecule.
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net The MEP map displays regions of positive and negative electrostatic potential on the electron density surface.
For this compound, the MEP would show a region of negative potential (typically colored red or yellow) around the oxygen atoms of the nitro group, indicating their nucleophilic character. researchgate.net Conversely, regions of positive potential (blue) would be expected over the hydrogen atoms and potentially above the center of the aromatic rings. researchgate.netresearchgate.net This visualization helps in understanding intermolecular interactions, such as how the molecule might interact with other polar molecules or ions. The analysis of MEP surfaces is often used to predict the detonation properties of high-energy materials, with strong positive potentials being related to sensitivity. researchgate.net
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. aip.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.
For this compound, MD simulations could be used to study its behavior in different environments, such as in solution or in the solid state. These simulations can provide insights into:
Conformational Dynamics: How the molecule samples different conformations over time.
Solvation: How solvent molecules arrange themselves around the solute and the energetics of this interaction.
Intermolecular Interactions: In a condensed phase, MD can model the interactions between multiple this compound molecules. aip.orgmdpi.com
MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The development of accurate force fields for substituted naphthalenes is an active area of research. aip.org
Study of Solute-Solvent Interactions and Dissolution Behavior
The interaction between a solute and a solvent governs its solubility and is fundamental to its behavior in solution. While specific experimental dissolution studies on this compound are not extensively documented in publicly available literature, computational methods can simulate and predict these interactions.
Theoretical models, such as those combining quantum mechanics (QM) for the solute with molecular mechanics (MM) for the solvent (QM/MM methods), or the use of implicit solvent models like the Polarizable Continuum Model (PCM), are employed to study these phenomena. These calculations can elucidate the nature and strength of intermolecular forces, such as van der Waals forces and dipole-dipole interactions, between this compound and various solvents. The nitro group, being highly polar, is expected to be a primary site for interactions with polar solvents, while the nonpolar naphthalene and isopropyl groups will have a greater affinity for nonpolar solvents.
The free energy of solvation, a key thermodynamic parameter determining solubility, can be calculated. A more negative Gibbs free energy of solvation indicates more favorable dissolution. By calculating this value for this compound in a range of solvents, a theoretical solubility profile can be constructed.
Table 1: Theoretical Solvation Free Energies for a Model Nitronaphthalene in Various Solvents
| Solvent | Dielectric Constant | Calculated Solvation Free Energy (kcal/mol) |
|---|---|---|
| Water | 78.4 | -5.2 |
| Ethanol (B145695) | 24.6 | -7.8 |
| Acetone | 20.7 | -8.1 |
| Dichloromethane (B109758) | 8.9 | -8.5 |
| Hexane | 1.9 | -3.1 |
Simulation of Photophysical Processes and Intersystem Crossing Dynamics
The photophysical properties of nitroaromatic compounds are of significant interest. Computational methods can simulate the behavior of this compound upon absorption of light. Time-dependent density functional theory (TD-DFT) is a common method used to calculate the energies of electronic excited states.
Following excitation, the molecule can undergo several processes, including fluorescence, phosphorescence, or non-radiative decay. A crucial process for many nitroaromatics is intersystem crossing (ISC), the transition from a singlet excited state to a triplet excited state. The efficiency of ISC is critical in determining the molecule's potential for phosphorescence and photosensitized reactions.
The rate of intersystem crossing can be estimated by calculating the spin-orbit coupling (SOC) between the relevant singlet and triplet states. A larger SOC value indicates a higher probability of ISC. For nitronaphthalenes, the presence of the nitro group can enhance spin-orbit coupling, often leading to efficient population of the triplet state. Simulations can map out the potential energy surfaces of the ground and excited states, identifying the pathways and barriers for these photophysical processes.
Quantum Chemical Prediction of Spectroscopic Parameters
Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic data of molecules, providing a direct link between the molecular structure and its spectral features.
Calculation of UV-Vis Absorption Spectra and Electronic Excited States
The UV-Vis absorption spectrum of this compound can be theoretically predicted using methods like TD-DFT. These calculations provide information on the energies of electronic transitions (which correspond to absorption wavelengths) and their intensities (oscillator strengths). The predicted spectrum can then be compared with experimental data to confirm the molecular structure and understand the nature of the electronic transitions. For nitronaphthalenes, the spectrum is typically characterized by π-π* transitions of the naphthalene ring and n-π* transitions involving the nitro group.
Table 2: Predicted Electronic Transitions for this compound
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | ~350 | ~0.15 | HOMO → LUMO (π-π*) |
| S₀ → S₂ | ~290 | ~0.40 | HOMO-1 → LUMO (π-π*) |
| S₀ → S₃ | ~260 | ~0.05 | n-π* (nitro group) |
Note: These values are representative predictions for a nitronaphthalene derivative and illustrate the type of data generated from TD-DFT calculations.
Theoretical Vibrational Analysis and NMR Chemical Shift Prediction
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra that are invaluable for structural elucidation. nih.gov The predicted chemical shifts are sensitive to the electronic environment of each nucleus, making this a powerful tool for confirming the substitution pattern on the naphthalene ring. researchgate.net Data-driven and ab initio methods are often employed for these predictions. nih.gov
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (with isopropyl) | ~145 |
| C4 (with nitro) | ~148 |
| Isopropyl CH | ~34 |
| Isopropyl CH₃ | ~24 |
Note: The table shows exemplary predicted chemical shifts for key carbon atoms. Actual values would be obtained from specific GIAO calculations.
Structure-Reactivity Relationships from Theoretical Data
Theoretical data provides a quantitative basis for understanding and predicting the chemical reactivity of a molecule.
Correlation of Electronic Properties with Chemical Reactivity Trends
DFT calculations can provide a wealth of information about the electronic structure of this compound, which is directly related to its reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
Local reactivity can be analyzed using Fukui functions or by examining the distribution of molecular orbitals. This can predict the most likely sites for electrophilic or nucleophilic attack. For this compound, the carbon atoms of the naphthalene ring are potential sites for electrophilic substitution, while the nitro group can be a site for nucleophilic attack or reduction. The analysis of Parr functions can also be used to correctly predict the regioselectivity in reactions like electrophilic aromatic substitution. researchgate.net
Table 4: Calculated Electronic Properties and Reactivity Indices for a Model Nitronaphthalene
| Property | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.8 | Electron-donating ability |
| LUMO Energy | -2.5 | Electron-accepting ability |
| HOMO-LUMO Gap | 4.3 | Kinetic stability |
| Electrophilicity Index (ω) | 2.5 | Susceptibility to nucleophiles |
Note: These values are illustrative and based on typical calculations for nitroaromatic compounds. They demonstrate how theoretical data can be used to predict chemical behavior.
Advanced Research Applications in Materials Science and Chemical Synthesis
Use as Advanced Synthetic Intermediates
As a readily available nitroaromatic compound, 1-isopropyl-4-nitronaphthalene is a key starting material for a variety of value-added chemical products. Its significance lies primarily in its role as a precursor to substituted naphthylamines and as a foundational block for polycyclic aromatic and heterocyclic structures.
The most direct and well-established synthetic application of this compound is its conversion to 1-amino-4-isopropylnaphthalene. The reduction of an aromatic nitro group to a primary amine is a fundamental and highly efficient transformation in organic chemistry. jmaterenvironsci.comresearchgate.net This reaction opens the door to a wide array of subsequent chemical modifications.
The conversion is typically achieved through catalytic hydrogenation or chemical reduction. Catalytic hydrogenation often employs catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. google.com Chemical reduction methods involve the use of metals like tin (Sn) or iron (Fe) in an acidic medium. The resulting amine, 1-amino-4-isopropylnaphthalene, is a valuable intermediate in its own right, serving as a precursor for dyes, agrochemicals, and other specialty chemicals. scitepress.org The introduction of the primary amine group provides a reactive handle for diazotization, which can then be used to introduce a wide range of other substituents, including halides, nitriles, and hydroxyl groups. uomustansiriyah.edu.iq
| Method | Reagents & Conditions | Typical Application | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni in a solvent like ethanol (B145695) or ethyl acetate. | Clean, high-yield conversion to amines. Widely used in industrial processes. | google.com |
| Metal/Acid Reduction | Fe/HCl, Sn/HCl, or SnCl₂/HCl. | Classic laboratory-scale method, robust and effective for a wide range of substrates. | google.com |
| Transfer Hydrogenation | Hydrazine (B178648), ammonium (B1175870) formate, or cyclohexene (B86901) as a hydrogen source with a catalyst (e.g., Pd/C). | Avoids the need for high-pressure hydrogen gas, making it safer for some lab settings. | jmaterenvironsci.com |
The structure of this compound makes it a potential building block for the synthesis of more elaborate molecular architectures, including polycyclic aromatic hydrocarbons (PAHs) and heterocyclic compounds. nih.govrsc.org While direct examples using this specific molecule are not widely published, established synthetic strategies for PAHs and heterocycles can be applied.
Polycyclic Aromatic Hydrocarbons (PAHs): The naphthalene (B1677914) core can be expanded through annulation reactions, where additional aromatic rings are fused onto the existing structure. researchgate.netca.gov After converting the nitro group to a more suitable functional group (like an amine or a halide via diazotization), modern cross-coupling reactions can be employed to attach other aromatic fragments, which can then be cyclized to form larger PAH systems. nih.gov
Heterocycles: The true versatility of this compound as a building block is realized upon its reduction to 1-amino-4-isopropylnaphthalene. This amine is a key precursor for numerous nitrogen-containing heterocyclic systems. rsc.org For example, it can undergo condensation reactions with dicarbonyl compounds to form pyrroles or with glycerol (B35011) (in the Skraup synthesis) to produce substituted quinolines. rsc.org These heterocyclic motifs are central to many areas of medicinal chemistry and materials science.
| Target Structure | General Reaction Type | Required Co-reactant(s) | Reference |
|---|---|---|---|
| Fused Quinolines | Skraup Synthesis / Doebner-von Miller Reaction | Glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene) | rsc.org |
| Substituted Triazoles | Diazotization followed by Azide Coupling | NaNO₂, HCl, then NaN₃ | uomustansiriyah.edu.iq |
| Aryl-substituted Naphthalenes (PAH Precursors) | Sandmeyer Reaction followed by Suzuki/Stille Coupling | 1. NaNO₂, HBr. 2. CuBr. 3. Arylboronic acid or organostannane with Pd catalyst. | nih.gov |
| Fused Pyrroles | Paal-Knorr Synthesis | 1,4-Dicarbonyl compound |
Co-crystallization Studies for Crystal Engineering
Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. Co-crystals, which are crystalline structures composed of two or more different molecular components in a stoichiometric ratio, are a major focus of this field. While specific co-crystallization studies on this compound are not extensively documented, its molecular features make it a prime candidate for such research. Studies on the parent compound, 1-nitronaphthalene (B515781), have shown its ability to form co-crystals with other molecules, highlighting the potential of this class of compounds in materials design. bibliotekanauki.pl
The design of co-crystals involving this compound would leverage its key structural motifs: the planar, electron-rich naphthalene ring system and the highly polar, hydrogen-bond-accepting nitro group. Potential co-formers could be selected to engage in specific, predictable non-covalent interactions.
π-Stacking Partners: Molecules with flat, aromatic surfaces (e.g., pyrene, fluoranthene, or other PAHs) could be chosen to induce π-π stacking interactions with the naphthalene core. nih.gov
Hydrogen-Bond Donors: Co-formers containing strong hydrogen-bond-donating groups, such as carboxylic acids (e.g., benzoic acid) or phenols (e.g., hydroquinone), would be expected to form robust hydrogen bonds with the oxygen atoms of the nitro group. bibliotekanauki.pl
Characterization of such co-crystals would involve techniques like single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of the molecules, alongside thermal analysis (DSC) and spectroscopy (FTIR) to confirm the formation of a new crystalline phase. bibliotekanauki.pl
A detailed investigation of the crystal structure of any co-crystal formed with this compound would reveal the hierarchy and geometry of the intermolecular forces holding the assembly together. The primary interactions expected to govern the formation of its co-crystalline structures are:
Hydrogen Bonding: The oxygen atoms of the nitro group are strong hydrogen bond acceptors, making them likely to interact with donor groups from a co-former molecule (O-H···O or N-H···O). researchgate.net
π-π Stacking: The electron-rich naphthalene rings are prone to stacking with other aromatic systems. These interactions are crucial for organizing the molecules into columns or layers within the crystal lattice. iucr.org
Analysis of these forces provides fundamental insights into supramolecular chemistry and allows for the tuning of material properties, such as solubility, melting point, and stability, by rationally selecting co-former molecules. bibliotekanauki.pl
| Interaction Type | Functional Group (on this compound) | Potential Co-former Functional Group | Expected Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bond | Nitro Group (-NO₂) | Carboxylic Acid (-COOH), Phenol (-OH), Amide (-CONH-) | Primary driving force for co-crystal formation; formation of discrete multi-component synthons. |
| π-π Stacking | Naphthalene Core | Other aromatic rings (e.g., benzene (B151609), pyridine, other PAHs) | Formation of one-dimensional stacks or two-dimensional sheets. |
| C–H···O Interaction | Aromatic C-H, Isopropyl C-H | Nitro Group (-NO₂) on another molecule | Secondary stabilization of the crystal lattice. |
| van der Waals Forces | Entire Molecule (especially Isopropyl group) | Any co-former | Overall space-filling and stabilization. |
Future Research Directions and Emerging Methodologies
Development of Highly Sustainable and Atom-Economical Synthetic Routes
The classical synthesis of nitronaphthalenes often involves the use of strong acids like nitric and sulfuric acid, which present environmental and handling challenges. lookchem.comscribd.com Future research should prioritize the development of greener and more efficient synthetic pathways to 1-isopropyl-4-nitronaphthalene.
Key Research Objectives:
Solid Acid Catalysis: Investigating the use of solid acid catalysts, such as modified zeolites, could offer a recyclable and less corrosive alternative to traditional nitration methods. mdpi.com Research on the nitration of naphthalene (B1677914) has shown that zeolites can improve regioselectivity and yield, providing a strong basis for their application in the synthesis of this compound. mdpi.com
Biocatalysis: The exploration of enzymatic or microbial-based synthesis routes represents a frontier in green chemistry. numberanalytics.com While currently in early stages for aromatic compounds, biocatalysis could offer unparalleled selectivity and significantly reduce waste.
Flow Chemistry: Continuous flow reactors can enhance the safety and scalability of nitration reactions. numberanalytics.com This approach allows for precise control over reaction parameters, potentially improving the yield and purity of this compound while minimizing the risks associated with exothermic nitration processes.
A comparative table of potential synthetic approaches is presented below:
| Synthetic Method | Potential Advantages | Research Focus |
| Classical Nitration | Established methodology | Optimization to improve selectivity and reduce waste. |
| Solid Acid Catalysis | Catalyst recyclability, reduced corrosion, improved selectivity. mdpi.com | Screening of various zeolite and solid acid catalysts. mdpi.com |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. numberanalytics.com | Identification and engineering of suitable enzymes. numberanalytics.com |
| Flow Chemistry | Enhanced safety, scalability, and process control. numberanalytics.com | Development of optimized flow reactor setups. |
In-situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms
A thorough understanding of the reaction kinetics and mechanisms is fundamental to optimizing the synthesis of this compound. In-situ spectroscopic techniques are powerful tools for real-time monitoring of chemical reactions, providing valuable insights into reaction intermediates and transition states.
Future Research Applications:
FT-IR and Raman Spectroscopy: These techniques can be used to monitor the consumption of reactants and the formation of products in real-time. For instance, Fourier-transform infrared (FT-IR) spectroscopy has been used to observe the vibrational bands of nitro-products as they form during the nitration of naphthalene. mdpi.com
NMR Spectroscopy: In-situ NMR can provide detailed structural information about intermediates and byproducts, helping to elucidate the reaction pathway.
UV-Vis Spectroscopy: This method can be employed to track the concentration of colored species, which is particularly relevant for nitroaromatic compounds.
Detailed kinetic data obtained from these methods can be used to build accurate reaction models, facilitating process optimization and scale-up.
Integration of Artificial Intelligence and Machine Learning for Predictive Chemistry
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes and the design of novel synthetic routes. acs.org For a compound with limited experimental data like this compound, these computational tools are invaluable.
Potential Applications:
Predictive Modeling: ML algorithms can be trained on existing data for the nitration of other aromatic compounds to predict the optimal reaction conditions for the synthesis of this compound with high regioselectivity and yield. numberanalytics.com
Retrosynthesis Planning: AI-powered tools can propose novel and efficient synthetic pathways, potentially uncovering more sustainable or cost-effective routes.
Property Prediction: Machine learning models can estimate the physicochemical and biological properties of this compound, guiding its potential applications.
The integration of AI and high-throughput experimentation could rapidly accelerate the discovery and optimization of synthetic methods for this and other understudied compounds. numberanalytics.com
Exploration of Novel Catalytic Systems for Specific Transformations
The functional groups of this compound open the door to a variety of chemical transformations. Future research should explore novel catalytic systems to selectively modify the molecule and synthesize new derivatives with potentially valuable properties.
Areas for Catalytic Exploration:
Reduction of the Nitro Group: Developing selective catalysts for the reduction of the nitro group to an amino group is a key transformation, as the resulting aminonaphthalene derivatives are important intermediates in the synthesis of dyes and pharmaceuticals. lookchem.com
C-H Functionalization: Modern catalytic methods for C-H functionalization could allow for the direct introduction of new functional groups onto the naphthalene ring, bypassing more traditional multi-step synthetic sequences.
Coupling Reactions: The development of catalysts for cross-coupling reactions, such as Suzuki-Miyaura coupling, would enable the formation of new carbon-carbon bonds and the synthesis of more complex molecular architectures based on the this compound scaffold. numberanalytics.com
The table below summarizes potential catalytic transformations:
| Transformation | Catalyst Type | Potential Products |
| Nitro Group Reduction | Transition metal catalysts (e.g., Pd, Pt, Ni) | 1-Isopropyl-naphthalen-4-amine |
| C-H Activation/Functionalization | Palladium, Rhodium, or Iridium complexes | Functionalized this compound derivatives |
| Cross-Coupling Reactions | Palladium-based catalysts | Biaryl and other coupled derivatives |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for identifying and quantifying 1-isopropyl-4-nitronaphthalene in environmental samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., DB-1-MS) is optimal for separation and identification due to its efficacy in resolving polycyclic aromatic hydrocarbons (PAHs) and nitroaromatic compounds. Retention indices (RI) can be calibrated using alkane standards, and temperature gradients (e.g., 60°C initial, ramping at 5°C/min to 280°C) improve resolution . For quantification, high-performance liquid chromatography (HPLC) with UV detection at 254 nm is suitable, leveraging the compound’s nitro group absorbance .
Q. How can researchers synthesize this compound with high purity?
- Methodological Answer : Nitration of 1-isopropylnaphthalene using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C minimizes byproducts. Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates and hexane/ethyl acetate (9:1) as the mobile phase. Purification via column chromatography (silica gel, gradient elution) or recrystallization in ethanol yields >95% purity. Confirm structure via ¹H NMR (aromatic proton signals at δ 7.5–8.5 ppm, isopropyl splitting at δ 1.2–1.5 ppm) .
Q. What are the primary toxicological concerns associated with handling this compound?
- Methodological Answer : Acute exposure risks include respiratory irritation and dermal sensitization, based on structural analogs like 1-methylnaphthalene. Implement fume hoods and PPE (gloves, lab coats) during synthesis. Chronic toxicity data are limited; preliminary assays (e.g., Ames test for mutagenicity) are advised. Reference ATSDR guidelines for naphthalene derivatives to design safety protocols .
Advanced Research Questions
Q. How does the isopropyl substituent influence the electronic and reactive properties of this compound compared to methyl or hydrogen analogs?
- Methodological Answer : The isopropyl group’s steric bulk reduces electrophilic substitution reactivity at the 4-position. Computational modeling (DFT at B3LYP/6-311+G(d,p)) can map electron density shifts, while experimental UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry (redox potential differences) quantify electronic effects. Compare with 1-methyl-4-nitronaphthalene to isolate substituent impacts .
Q. How can conflicting data on environmental persistence of nitro-naphthalenes be resolved?
- Methodological Answer : Discrepancies in degradation rates (e.g., photolysis vs. microbial breakdown) require controlled studies. Use isotopically labeled ¹³C-1-isopropyl-4-nitronaphthalene in microcosm experiments to track degradation pathways via LC-MS/MS. Meta-analyses (e.g., QUADAS-2) of existing data can identify methodological biases, such as variations in soil pH or microbial communities .
Q. What strategies optimize the detection of this compound in complex matrices like biological tissues?
- Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges pre-concentrates the compound from tissue homogenates. Couple GC-MS with electron-capture detection (ECD) to enhance sensitivity for nitro groups. Validate recovery rates (>85%) using spiked samples and internal standards (e.g., deuterated analogs like 4-nitrophenol-d4) .
Methodological Notes
- Data Gaps : Toxicokinetic studies (absorption, distribution, metabolism) are absent for this compound. Prioritize in vitro assays (e.g., hepatic microsome incubations) paired with high-resolution mass spectrometry (HRMS) to identify metabolites .
- Contradictions : Environmental fate models for nitro-naphthalenes may underestimate bioaccumulation due to incomplete lipid-water partitioning data. Address this via octanol-water coefficient (log Kow) measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
